sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate
Description
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Properties
IUPAC Name |
sodium;4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]amino]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S2.Na/c30-23-19-8-4-6-16-7-5-9-20(22(16)19)24(31)29(23)15-3-1-2-10-21-27-28-25(35-21)26-17-11-13-18(14-12-17)36(32,33)34;/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLKOIDGTSCDID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC4=NN=C(S4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N4NaO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various intermediates. Key steps include the formation of the thiadiazole ring and the introduction of the benzenesulfonate moiety. The synthesis pathway typically involves:
- Formation of Thiadiazole : The initial step involves synthesizing the 1,3,4-thiadiazole derivative.
- Coupling Reaction : The thiadiazole is then coupled with an amino-substituted benzenesulfonate.
- Final Modifications : Further modifications are made to introduce the dioxoisoquinoline structure.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Research indicates that compounds containing the benzo[de]isoquinoline structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound was shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that derivatives containing thiadiazole rings exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Spectrum : The presence of electron-withdrawing groups enhances antimicrobial efficacy against a range of bacterial strains .
| Compound Type | Activity Level | Reference |
|---|---|---|
| Thiadiazole Derivatives | Moderate to High | |
| Standard Antibiotics | Variable |
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that sodium 4-((5-(5-(1,3-dioxo... exhibits significant free radical scavenging ability.
Structure-Activity Relationship (SAR)
The SAR studies suggest that specific substitutions on the thiadiazole and isoquinoline rings significantly influence biological activity:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at para positions showed enhanced antimicrobial activity, while those with electron-donating groups exhibited improved antioxidant properties .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Anticancer Activity : A study evaluating a series of benzo[de]isoquinoline derivatives revealed promising results against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives demonstrated significant inhibition against resistant bacterial strains .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in negative mode confirms the [M-Na]⁻ ion for sulfonate salts .
- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity .
How to resolve contradictions in synthetic yields reported across methodologies?
Advanced Research Focus
Discrepancies in yields (e.g., 52% vs. 81% for anion exchange ) arise from:
- Counterion Solubility : Larger anions (e.g., NTf₂⁻) improve crystallinity but may reduce solubility.
- By-Product Formation : Monitor via TLC/HPLC; optimize stoichiometry (e.g., 1.2:1 NaPF₆:precursor) .
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio) systematically .
What computational methods predict biological targets or interaction mechanisms?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase-2) due to the sulfonate’s electrostatic potential .
- MD Simulations : GROMACS simulations assess stability in biological membranes (e.g., 100 ns runs at 310 K) .
- QSAR Models : Correlate thiadiazole substituents with IC₅₀ values for antimicrobial activity .
What are the key functional groups influencing reactivity, and how can they be modified?
Q. Basic Research Focus
- Thiadiazole Core : Susceptible to nucleophilic attack; replace NH with methyl to enhance stability .
- Sulfonate Group : Adjust pH >7 for solubility; esterify to improve membrane permeability .
- Benzo[de]isoquinoline : Introduce electron-withdrawing groups (e.g., -NO₂) to tune photophysical properties .
Q. Advanced Research Focus
- Library Synthesis : Vary substituents on the benzo[de]isoquinoline (e.g., -Cl, -OCH₃) and thiadiazole (e.g., -CH₃, -Ph) .
- Assay Selection :
- Anticancer : MTT assay against HeLa cells .
- Antimicrobial : Broth microdilution (MIC) vs. S. aureus .
- Pharmacokinetics : Measure logP (HPLC) and plasma protein binding (SPR) .
What are the stability profiles under varying pH and temperature conditions?
Q. Basic Research Focus
- pH Stability : Degrades at pH <4 (sulfonate protonation) or >10 (thiadiazole ring opening). Use buffered solutions (pH 7.4) for storage .
- Thermal Stability : TGA shows decomposition >200°C; store at -20°C for long-term stability .
What mechanistic insights explain its potential as a photoacid generator?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
